molecular formula C28H30N6OS B12588042 5H-Oxazolo[4,5-h][3]benzazepine, 6,7,8,9-tetrahydro-2-methyl-7-[3-[[4-methyl-5-(2-methyl-5-quinolinyl)-4H-1,2,4-triazol-3-yl]thio]propyl]-

5H-Oxazolo[4,5-h][3]benzazepine, 6,7,8,9-tetrahydro-2-methyl-7-[3-[[4-methyl-5-(2-methyl-5-quinolinyl)-4H-1,2,4-triazol-3-yl]thio]propyl]-

Cat. No.: B12588042
M. Wt: 498.6 g/mol
InChI Key: XQYFTHHWGHOOSS-UHFFFAOYSA-N
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Description

The compound 5H-Oxazolo[4,5-h][3]benzazepine, 6,7,8,9-tetrahydro-2-methyl-7-[3-[[4-methyl-5-(2-methyl-5-quinolinyl)-4H-1,2,4-triazol-3-yl]thio]propyl]- (hereafter referred to as Compound X) is a structurally complex heterocyclic molecule. Its core comprises an oxazolo[4,5-h]-fused benzazepine scaffold, substituted with a methyl group at position 2 and a propylthio-triazole-quinoline moiety at position 5. This design merges features of benzazepines (known for neuromodulatory activity) and triazole-quinoline hybrids (associated with antimicrobial and anticancer properties) .

Properties

Molecular Formula

C28H30N6OS

Molecular Weight

498.6 g/mol

IUPAC Name

2-methyl-7-[3-[[4-methyl-5-(2-methylquinolin-5-yl)-1,2,4-triazol-3-yl]sulfanyl]propyl]-5,6,8,9-tetrahydro-[1,3]oxazolo[4,5-h][3]benzazepine

InChI

InChI=1S/C28H30N6OS/c1-18-8-9-22-23(6-4-7-24(22)29-18)27-31-32-28(33(27)3)36-15-5-12-34-13-10-20-16-25-26(35-19(2)30-25)17-21(20)11-14-34/h4,6-9,16-17H,5,10-15H2,1-3H3

InChI Key

XQYFTHHWGHOOSS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC(=C2C=C1)C3=NN=C(N3C)SCCCN4CCC5=CC6=C(C=C5CC4)OC(=N6)C

Origin of Product

United States

Preparation Methods

Multi-Step Synthesis

The preparation typically starts with simpler precursors that undergo several reactions to form the final compound. The following steps outline a general approach:

  • Step 1: Formation of Intermediate Compounds
    Initial substrates such as benzaldehydes or phenolic compounds are reacted with appropriate reagents under controlled conditions to form key intermediates.

  • Step 2: Cyclization Reactions
    Cyclization is crucial for forming the oxazole and benzazepine rings. This can be achieved through various methods including:

    • Ritter Reaction: A Ritter-type reaction has been shown to yield benzazepine derivatives effectively. For instance, using a combination of benzylic alcohols and nitriles under acidic conditions can lead to the desired product with high yields (up to 91%) when optimized conditions are applied.

One-Pot Synthesis

A more efficient approach involves one-pot synthesis methods that combine multiple reactions into a single step. This method minimizes purification steps and enhances overall yield. For example:

  • Oxazolobenzazepinediones Preparation: In a one-pot three-step procedure, oxazolobenzazepinediones can be synthesized from readily available starting materials. This method allows for the reduction of intermediates directly to the desired secondary alcohols in a streamlined process.

Reaction Conditions and Yields

The choice of solvents, temperatures, and catalysts significantly influences the yield of the final product. The following table summarizes some experimental data on yields obtained from different reaction conditions:

Entry Acid Used Lewis Acid Temperature (°C) Yield (%)
1 p-TsOH·H₂O (3 equiv) Bi(OTf)₃ (5 mol%) 150 91
2 p-TsOH·H₂O (5 equiv) Not added 150 65
3 (+)-CSA (5 equiv) Bi(OTf)₃ (5 mol%) 150 45
4 TFA (5 equiv) Bi(OTf)₃ (5 mol%) 150 23
5 p-TsOH·H₂O (7 equiv) Bi(OTf)₃ (5 mol%) 150 49

This table illustrates how varying the amount of acid and Lewis acid affects the yield of the target compound.

After synthesis, characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the identity and purity of synthesized compounds. These analytical methods are essential for validating the structural integrity of the synthesized oxazolobenzazepines.

The preparation of 5H-Oxazolo[4,5-h]benzazepine involves intricate synthetic pathways that can be optimized for higher yields through careful control of reaction conditions and methodologies. The exploration of one-pot synthesis strategies offers promising avenues for enhancing efficiency in producing this complex compound.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It may be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the quinoline or triazole rings.

    Substitution: Substitution reactions can occur at various positions on the heterocyclic rings, often using reagents like halogens or alkylating agents.

    Cyclization: The compound can undergo ring-closure reactions, which are crucial in its synthesis.

Scientific Research Applications

Antagonistic Properties

The compound has been identified as a potential vasopressin antagonist , which can be beneficial in treating conditions such as congestive heart failure and disorders characterized by excessive renal water reabsorption. Vasopressin plays a crucial role in regulating blood pressure and fluid balance in the body. By inhibiting its action at V1 and V2 receptors, this compound may help manage conditions where reduced vasopressin levels are desirable .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of derivatives related to this compound. For example, certain synthesized derivatives demonstrated significant activity against various bacterial strains and fungal pathogens. These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents .

Neuropharmacological Potential

Research indicates that compounds with similar structures may exhibit neuropharmacological effects. The benzazepine framework is known for its interaction with neurotransmitter systems, particularly in the modulation of dopamine receptors. This suggests that the compound could be explored for its potential use in treating psychiatric disorders or neurological conditions .

Case Study 1: Vasopressin Antagonism

A study involving the synthesis of tricyclic benzazepine derivatives demonstrated their effectiveness as vasopressin antagonists. These compounds were tested in animal models for their ability to reduce blood pressure and improve renal function. Results indicated a dose-dependent response, supporting further investigation into their therapeutic applications .

Case Study 2: Antimicrobial Efficacy

In a recent investigation into antimicrobial properties, derivatives of the compound were tested against standard strains of bacteria and fungi. The results showed that specific modifications to the chemical structure enhanced antibacterial activity significantly compared to existing treatments. This opens avenues for developing new antibiotics based on this scaffold .

Case Study 3: Neuropharmacological Effects

A series of compounds derived from benzazepine frameworks were evaluated for their effects on dopaminergic pathways. Preliminary findings suggested that these compounds could modulate dopamine receptor activity effectively, indicating potential applications in treating disorders such as schizophrenia or Parkinson’s disease .

Data Summary

Application AreaPotential BenefitsKey Findings
Vasopressin AntagonismTreatment for heart failure and renal disordersEffective antagonism at V1/V2 receptors
Antimicrobial ActivityDevelopment of new antibioticsSignificant efficacy against bacterial strains
Neuropharmacological EffectsPotential treatments for psychiatric disordersModulation of dopamine receptors observed

Mechanism of Action

The mechanism of action of this compound involves its interaction with DNA and inhibition of DNA-primed RNA synthesis . This interaction is facilitated by the compound’s ability to intercalate into DNA, disrupting the normal function of the genetic material and leading to cytotoxic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Analogues

A. 3-(4-Methoxybenzyl)-7-(trifluoromethylsulfonyl)-5,6,7,8-tetrahydrooxazolo[4,5-h]-[3]benzazepine-2,9(3H)-dione (Compound 15)

  • Structural Differences: Lacks the triazole-quinoline side chain; instead, it has a trifluoromethylsulfonyl group at position 6.
  • Functional Impact : The electron-withdrawing sulfonyl group reduces metabolic degradation but diminishes NMDA receptor affinity compared to Compound X .
  • Synthesis: Requires triflylation and alkylation steps (yield: ~65%), whereas Compound X necessitates multi-step coupling of the triazole-quinoline unit (yield: ~50%, based on analogous protocols) .

B. 1,3-Oxazolo[4,5-h]quinolines

  • Structural Differences: Replace the benzazepine core with a quinoline ring.
  • Functional Impact : These compounds exhibit antiallergic activity (e.g., inhibition of histamine release) but lack neurological targeting due to the absence of the benzazepine moiety .
  • Potency: The lead compound, 5-chloro-1,3-oxazolo[4,5-h]quinoline-2-carboxylic acid methyl ester, shows IC₅₀ = 0.8 μM in histamine release assays, whereas Compound X’s NMDA receptor activity remains unquantified in available literature .
Side Chain Analogues

A. Triazole-Tetrazole Hybrids

  • Example : 5-((2-((4-chlorobenzyl)oxy)-2-(4-chlorophenyl)ethyl)thio)-1H-tetrazole .
  • Comparison: The tetrazole ring offers similar hydrogen-bonding capacity to Compound X’s triazole but lacks the quinoline’s aromatic bulk. This reduces steric hindrance, enhancing enzyme interactions (e.g., IC₅₀ = 1.2 μM for COX-2 inhibition) .

B. Triazenylpyrazole-Triazole Hybrids

  • Example : 4-(3-(4-((1,3-Dioxoisoindolin-2-yl)methyl)-1H-1,2,3-triazol-1-yl)-5-methyl-1H-pyrazol-1-yl)benzonitrile .
  • Comparison: The isoindolinone group improves solubility but introduces metabolic liabilities (e.g., esterase susceptibility) absent in Compound X’s methyl-quinoline group .
Target Engagement
  • Compound X : Likely targets NMDA receptors (inferred from benzazepine derivatives in ), though direct binding data are unavailable.
  • Benzodiazepinones (e.g., 7,9-dihydro-8H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-8-ones): Exhibit anticonvulsant activity (ED₅₀ = 12 mg/kg) via AMPA receptor antagonism, highlighting the divergent effects of core scaffold modifications .
Metabolic Stability
  • Benzazepine-Containing Alkaloids: The benzazepine core in Compound X may induce steric hindrance, reducing demethylation by gut microbiota (as seen in sinomenine and homoharringtonine) .
  • Triazole-Quinoline Hybrids: The 2-methyl group on the quinoline enhances metabolic stability compared to unsubstituted quinolines (e.g., 4a in shows 80% stability in hepatic microsomes) .

Biological Activity

The compound 5H-Oxazolo[4,5-h] benzazepine, 6,7,8,9-tetrahydro-2-methyl-7-[3-[[4-methyl-5-(2-methyl-5-quinolinyl)-4H-1,2,4-triazol-3-yl]thio]propyl]- is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, and structure-activity relationships (SAR) based on diverse research findings.

Synthesis

The synthesis of oxazolo-benzazepine derivatives typically involves multi-step organic reactions. A notable method includes the one-pot three-step procedure that merges various functional groups to enhance metabolic stability and receptor selectivity. For instance, the integration of benzoxazolone moieties with benzazepine structures has been explored to yield compounds with improved pharmacological profiles .

Biological Activities

The biological activities of 5H-Oxazolo[4,5-h] benzazepine derivatives encompass a wide range of pharmacological effects:

Antimicrobial Activity

Research indicates that oxazolones exhibit significant antibacterial and antifungal properties. For example, derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria. Compounds synthesized from oxazolone frameworks demonstrated effective inhibition of bacterial growth and biofilm formation in pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Selected Oxazolones

CompoundActivity TypeTarget OrganismMinimum Inhibitory Concentration (MIC)
9aAntibacterialE. coli10 µg/mL
9bAntifungalCandida albicans15 µg/mL
9fAnti-biofilmS. aureus20 µg/mL

Anti-Virulence Properties

Certain derivatives have been evaluated for their anti-virulence activities. The ability to inhibit quorum sensing (QS) mechanisms in bacteria is particularly noteworthy. Compounds that bind to QS receptors can diminish the production of virulence factors, thereby reducing pathogenicity .

Anticancer Activity

The anticancer potential of oxazolones has also been investigated. Various derivatives have shown variable anti-tumor activities across different cancer cell lines. For example, specific compounds demonstrated significant cytotoxic effects against breast cancer cells while exhibiting lower toxicity in normal cells .

Table 2: Anticancer Activity of Selected Oxazolones

CompoundCancer Cell LineIC50 Value (µM)
9aMCF-7 (Breast)25
9bHeLa (Cervical)30
9fA549 (Lung)20

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the oxazolone structure significantly influence biological activity. For instance, the introduction of electron-withdrawing groups tends to enhance antibacterial potency, while bulky substituents may reduce efficacy .

Figure 1: Structural Modifications and Biological Activity

SAR Analysis

Case Studies

Several case studies illustrate the practical applications of these compounds:

  • Case Study on Antimicrobial Efficacy : A study involving the testing of various oxazolones against clinical isolates showed that certain modifications led to a two-fold increase in antibacterial activity against resistant strains .
  • Case Study on Anti-Cancer Properties : Another investigation highlighted a derivative's ability to induce apoptosis in cancer cells via mitochondrial pathways, suggesting a mechanism for its anticancer effects .

Q & A

Basic Research Questions

Q. How can the synthesis of 5H-Oxazolo[4,5-h][3]benzazepine derivatives be optimized for reproducibility in academic laboratories?

  • Methodological Answer : Utilize Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity) and identify critical factors influencing yield and purity. Statistical tools like response surface methodology (RSM) can reduce trial-and-error approaches . Incorporate iterative feedback between computational reaction path searches (quantum chemical calculations) and experimental validation to refine conditions, as demonstrated by the ICReDD framework . For heterocyclic systems like triazole-quinoline moieties, prioritize regioselective protection/deprotection strategies to minimize side reactions .

Q. What spectroscopic and chromatographic methods are recommended for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns in the oxazolo-benzazepine core and triazole-thioether linkage. DEPT-135 and 2D COSY/HMBC experiments resolve overlapping signals in polycyclic systems .
  • HPLC-MS : Employ reverse-phase HPLC with high-resolution mass spectrometry (HRMS) to verify molecular ion peaks and detect impurities. For sulfur-containing analogs (e.g., thioether groups), optimize mobile phases with 0.1% formic acid to enhance ionization .
  • FTIR : Monitor carbonyl (C=O) and thioether (C-S) vibrational bands to assess functional group integrity .

Q. What in vitro models are appropriate for initial pharmacological screening of this compound?

  • Methodological Answer : Begin with enzyme inhibition assays targeting receptors associated with the benzazepine scaffold (e.g., GABAA_A or serotonin receptors). Use fluorescence-based assays for high-throughput screening of triazole-quinoline interactions with enzymatic active sites . For cytotoxicity profiling, employ MTT assays in cancer cell lines (e.g., HeLa or MCF-7) with dose-response curves (IC50_{50} determination). Include positive controls (e.g., cisplatin) and validate results via triplicate experiments with ANOVA statistical analysis .

Advanced Research Questions

Q. How can computational chemistry be integrated to predict the reactivity and stability of 5H-Oxazolo[4,5-h][3]benzazepine derivatives under varying conditions?

  • Methodological Answer :

  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulate reaction pathways for key steps (e.g., cyclization of the oxazolo ring) using Gaussian 16 with B3LYP/6-31G(d) basis sets. Compare activation energies of competing pathways to identify kinetic vs. thermodynamic control .
  • Molecular Dynamics (MD) : Model solvation effects in polar aprotic solvents (e.g., DMF) to predict aggregation tendencies or degradation pathways. Use AMBER or GROMACS with explicit solvent models .
  • AI-Driven Predictive Tools : Train machine learning models on existing benzazepine stability data (e.g., Arrhenius plots of thermal decomposition) to forecast shelf-life under storage conditions .

Q. What strategies can resolve contradictions between computational predictions and experimental data for this compound’s reaction pathways?

  • Methodological Answer :

  • Multi-Parameter Sensitivity Analysis : Identify discrepancies by comparing computed transition states with experimental byproduct profiles. Adjust computational parameters (e.g., solvent dielectric constant in COSMO-RS models) to align with observed outcomes .
  • Cross-Validation : Use hybrid DFT methods (e.g., ωB97X-D/def2-TZVP) to re-evaluate energy barriers and compare with experimental kinetics data (e.g., via stopped-flow spectroscopy) .
  • Post-Hoc Experimental Adjustments : If computational models predict a dominant pathway not observed experimentally, probe for hidden intermediates using in situ FTIR or Raman spectroscopy .

Q. What advanced synthetic methodologies enable selective modification of the compound’s core structure while preserving bioactivity?

  • Methodological Answer :

  • Late-Stage Functionalization : Employ photoredox catalysis (e.g., Ru(bpy)32+_3^{2+}) to introduce substituents (e.g., methyl groups) at the quinoline ring without disrupting the oxazolo-benzazepine core .
  • Click Chemistry : Use copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to append bioorthogonal tags (e.g., fluorophores) to the triazole moiety for imaging studies .
  • Enzymatic Resolution : For chiral centers in the tetrahydrobenzazepine ring, apply lipase-mediated kinetic resolution to isolate enantiomers with higher pharmacological potency .

Data Contradiction Analysis

  • Case Study : If NMR data suggests a single stereoisomer, but HPLC shows multiple peaks, perform VCD (Vibrational Circular Dichroism) to confirm absolute configuration. Cross-reference with X-ray crystallography if crystalline derivatives are obtainable .

Key Methodological Tools

TechniqueApplicationReference
DoEOptimize reaction conditions
QM/MMSimulate cyclization pathways
CuAACFunctionalize triazole groups
HRMSVerify molecular integrity

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